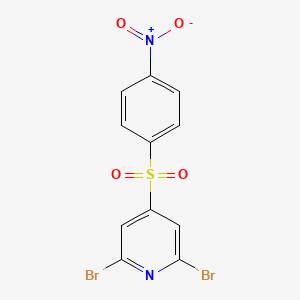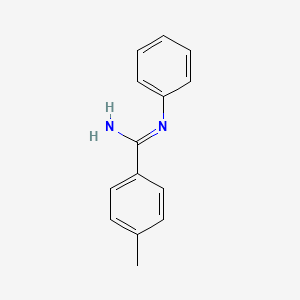![molecular formula C13H15Cl2NO3 B8420711 methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B8420711.png)
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate core substituted with two chlorine atoms and a pyrrolidinylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxybenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 3,5-dichloro-4-hydroxybenzoate.
Substitution Reaction: The hydroxyl group is then substituted with a pyrrolidinylmethoxy group. This step involves the reaction of methyl 3,5-dichloro-4-hydroxybenzoate with pyrrolidine and a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles.
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted benzoates with different nucleophiles.
Oxidation: N-oxides of the pyrrolidinyl group.
Reduction: Alcohol derivatives of the ester group.
科学的研究の応用
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance binding affinity and specificity, while the benzoate core can provide structural stability.
類似化合物との比較
Similar Compounds
Methyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but lacks the pyrrolidinylmethoxy group.
Methyl 3,5-dichloro-4-(2-piperidinyl)methoxybenzoate: Similar structure but with a piperidinyl group instead of pyrrolidinyl.
Uniqueness
methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is unique due to the presence of the pyrrolidinylmethoxy group, which can impart distinct chemical and biological properties. This group can enhance the compound’s solubility, binding affinity, and overall stability, making it a valuable compound for various applications.
特性
分子式 |
C13H15Cl2NO3 |
|---|---|
分子量 |
304.17 g/mol |
IUPAC名 |
methyl 3,5-dichloro-4-(pyrrolidin-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C13H15Cl2NO3/c1-18-13(17)8-5-10(14)12(11(15)6-8)19-7-9-3-2-4-16-9/h5-6,9,16H,2-4,7H2,1H3 |
InChIキー |
UHRFJVOWJVATRI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)OCC2CCCN2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-4-[2-(morpholine-4-sulfonyl)-ethyl]-phenylamine](/img/structure/B8420658.png)

![[1-(3,5-Dimethoxyphenyl)piperidin-2-yl]acetic acid](/img/structure/B8420670.png)

![3-(Bromomethyl)[1,4]benzodioxino[2,3-c]pyridazine](/img/structure/B8420676.png)




![4-[4-Trifluoromethoxyphenoxy]pyridine](/img/structure/B8420714.png)

